molecular formula C6H5F7O B3042774 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol CAS No. 679-03-8

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol

Cat. No. B3042774
CAS RN: 679-03-8
M. Wt: 226.09 g/mol
InChI Key: FJRYHIWIYHYOTE-OWOJBTEDSA-N
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Description

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is a chemical compound with the molecular formula C6H5F7O . It is a biochemical for proteomics research .


Molecular Structure Analysis

The molecular structure of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is represented by the formula C6H5F7O . It has an average mass of 226.092 Da and a monoisotopic mass of 226.022858 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol include a boiling point of 65°C and a density of 1.473 g/cm^3 . Its refractive index is 1.3383 .

Scientific Research Applications

Luminescent Properties

The compound has been used in the synthesis of neutral tris-complexes of Eu3+ and Sm3+ . These complexes have been studied for their luminescent properties . The luminescent properties of these compounds in the crystalline state and in solutions were studied in detail .

Complex Formation

The reaction of 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione with freshly precipitated hydrated europium(ɪɪɪ) and samarium(ɪɪɪ) hydroxides in EtOH afforded crystalline complexes of the composition [Ln(PyrC3F7)3(EtOH)2] . The features of their formation depending on the stoichiometric ligand/metal ratios were studied .

Synthesis of Gadolinium Complex

The compound has been used in the synthesis of a gadolinium complex . The reaction of Gd(NO3)3 · 6H2O with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)-1,3-hexanedione in aqueous ethanol solution in the presence of NaOH at ambient temperature was found to give rise to complex GdL3[O(H)Et]2 in 64% yield .

Spectral Properties

The synthesized gadolinium complex was characterized by X-ray crystallography, its luminescent properties were studied, and the energy of ligand triplet level was determined experimentally .

Material Science

The compound is used in material science research . It is used in the synthesis of various materials and their properties are studied .

Chemical Synthesis

The compound is used in chemical synthesis . It is used as a reagent in the synthesis of various other compounds .

properties

IUPAC Name

(E)-4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h1-2,14H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYHIWIYHYOTE-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896663
Record name (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol

CAS RN

37759-88-9
Record name (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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